REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[H-].[Na+].[CH3:13]I>CS(C)=O>[OH:10][C:9]1[C:2]([O:1][CH3:13])=[C:3]([CH:6]=[CH:7][CH:8]=1)[CH:4]=[O:5] |f:1.2|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1O
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Name
|
|
Quantity
|
5.79 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the mixture was further stirred at room temperature for 20 hrs
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
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Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate (1000 ml) and water (500 ml)
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was further extracted with ethyl acetate (1000 ml)
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
crystallized from diisopropyl ether and hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(C=O)C=CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |